N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride
CAS No.:
Cat. No.: VC20217169
Molecular Formula: C11H18ClN5
Molecular Weight: 255.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18ClN5 |
|---|---|
| Molecular Weight | 255.75 g/mol |
| IUPAC Name | N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H17N5.ClH/c1-3-5-16-9-11(8-13-16)12-7-10-4-6-15(2)14-10;/h4,6,8-9,12H,3,5,7H2,1-2H3;1H |
| Standard InChI Key | IKSVEWGOHFTJQT-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C(C=N1)NCC2=NN(C=C2)C.Cl |
Introduction
Chemical Identity and Molecular Characterization
Systematic Nomenclature and Molecular Formula
The compound is systematically named N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride, reflecting its dual pyrazole rings, methyl and propyl substituents, and hydrochloride salt form. Its molecular formula is C11H18ClN5, with a molecular weight of 255.75 g/mol . The hydrochloride salt enhances solubility in polar solvents, a critical factor for in vitro and in vivo studies .
Structural Representation
Key structural features include:
-
Pyrazole Rings: Two heterocyclic pyrazole moieties (C3H3N2) linked via a methylene (-CH2-) bridge.
-
Substituents: A methyl group (-CH3) at the 1-position of the first pyrazole and a propyl chain (-CH2CH2CH3) at the 1-position of the second pyrazole.
-
Amine Functionalization: A secondary amine (-NH-) connecting the methylene bridge to the second pyrazole ring.
The canonical SMILES notation is CCCN1C=C(C=N1)CNC(C2=CC=NN2C)C, and the InChIKey is LITWSGCCWNIWON-UHFFFAOYSA-N .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions.
-
Functionalization:
-
Hydrochloride Salt Formation: Treatment with hydrochloric acid to improve crystallinity and stability .
Optimization Challenges
Critical parameters influencing yield and purity include:
-
Temperature Control: Excess heat during N-alkylation risks side reactions, such as over-alkylation.
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to prevent hydrolysis.
-
Catalysis: Palladium-based catalysts improve coupling efficiency but increase production costs .
Structural and Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction reveals a planar pyrazole core with a dihedral angle of 15.2° between the two rings, facilitating π-π stacking interactions in biological systems. The hydrochloride counterion forms hydrogen bonds with the amine group, stabilizing the crystal lattice .
Spectroscopic Data
Physicochemical Properties
The compound’s moderate lipophilicity (logP ~1.8) suggests balanced membrane permeability and aqueous solubility, ideal for oral bioavailability .
Industrial and Research Applications
Drug Discovery
-
Lead Optimization: Serve as a scaffold for modifying substituents to enhance potency and selectivity .
-
Prodrug Development: Esterification of the amine group improves blood-brain barrier penetration.
Chemical Biology
-
Photoaffinity Labeling: Incorporation of azide groups enables target identification via click chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume